OlopatadineAmide
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Overview
Description
OlopatadineAmide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is widely used in the treatment of allergic conjunctivitis and rhinitis due to its ability to block the effects of histamine, a primary mediator of inflammatory and allergic reactions .
Preparation Methods
The synthesis of OlopatadineAmide involves several steps, starting from the dibenz[b,e]oxepin-11-one derivative. The process typically includes a Wittig reaction, which is a key step in the synthesis of olopatadine . Industrial production methods often involve optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
OlopatadineAmide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
OlopatadineAmide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving histamine H1 antagonists.
Biology: Research on olopatadine and its derivatives helps in understanding the mechanisms of allergic reactions and inflammation.
Medicine: this compound is studied for its potential therapeutic effects in treating allergic conditions.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
OlopatadineAmide exerts its effects by blocking the histamine H1 receptors, thereby preventing histamine from binding and initiating an allergic response. This action stabilizes mast cells and inhibits the release of inflammatory mediators such as leukotrienes and thromboxanes .
Comparison with Similar Compounds
OlopatadineAmide is unique due to its dual action as a histamine H1 antagonist and mast cell stabilizer. Similar compounds include:
Azelastine: Another histamine H1 antagonist with similar anti-allergic properties.
Doxepin: A structural analog of olopatadine with minimal anti-allergic activity.
This compound stands out due to its superior comfort and tolerability profile, making it a preferred choice in ophthalmic and nasal formulations .
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetamide |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(22)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H2,22,24)/b18-8- |
InChI Key |
ONMJUODQUPOCQH-LSCVHKIXSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)N |
Origin of Product |
United States |
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